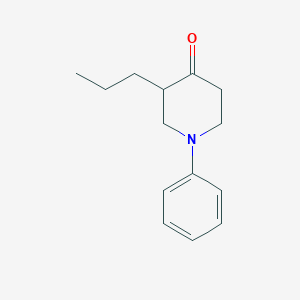

1-Phenyl-3-propylpiperidin-4-one

Description

Significance of Piperidin-4-one Scaffolds in Modern Chemical and Medicinal Research

The piperidin-4-one core is a versatile pharmacophore and a valuable intermediate in the synthesis of a wide array of biologically active molecules. nih.gov Its importance is underscored by its presence in compounds exhibiting a broad spectrum of pharmacological activities.

The inherent reactivity of the carbonyl group and the nitrogen atom within the piperidin-4-one ring allows for extensive chemical modifications, enabling the creation of diverse libraries of compounds for drug discovery. This adaptability has led to the development of derivatives with applications in various therapeutic areas.

Key Biological Activities of Piperidin-4-one Derivatives:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral (including Anti-HIV) | Infectious Diseases |

| Anticonvulsant | Neurology |

| Anti-inflammatory | Immunology |

| Analgesic | Pain Management |

| Antibacterial and Antifungal | Infectious Diseases |

This table provides a summary of the diverse biological activities reported for various piperidin-4-one derivatives.

Overview of Research Trajectories for Piperidinone Derivatives

Research into piperidinone derivatives has followed several key trajectories, primarily focusing on the synthesis of novel analogs and the evaluation of their biological activities. The synthetic approaches are often centered around well-established reactions like the Mannich reaction, which allows for the construction of the piperidin-4-one ring from simpler starting materials. nih.gov

A significant area of investigation involves the synthesis of derivatives with substituents at various positions of the piperidine (B6355638) ring to probe their impact on biological activity. For instance, studies on 3-phenylpiperidine-2,6-dione derivatives, which share a similar phenyl-substituted heterocyclic core with 1-Phenyl-3-propylpiperidin-4-one, have revealed compounds with moderate antiviral activity against viruses such as Coxsackie virus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov

Another research avenue explores the development of piperidinone derivatives as central nervous system (CNS) agents. The 4-phenylpiperidine (B165713) scaffold, a close relative of the compound in focus, has been a cornerstone in the design of ligands for various receptors in the brain, including opioid and dopamine (B1211576) receptors. researchgate.net

Furthermore, the synthesis and evaluation of compounds like 1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one derivatives have demonstrated antiarrhythmic and antihypertensive activities, highlighting the cardiovascular potential of such scaffolds. researchgate.net

Structure

3D Structure

Properties

CAS No. |

1822872-35-4 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-phenyl-3-propylpiperidin-4-one |

InChI |

InChI=1S/C14H19NO/c1-2-6-12-11-15(10-9-14(12)16)13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3 |

InChI Key |

AIAZZXROARFTME-UHFFFAOYSA-N |

SMILES |

CCCC1CN(CCC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCC1CN(CCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Phenyl 3 Propylpiperidin 4 One and Its Analogues

Established Synthetic Pathways to Piperidin-4-one Core Structures

The piperidin-4-one scaffold is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. nih.gov Several classical and contemporary synthetic methods have been developed for its construction.

Mannich Reaction and its Variants for Piperidin-4-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This three-component condensation reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com In the context of 1-phenyl-3-propylpiperidin-4-one, a variation of the Mannich reaction would be a primary approach. Theoretically, the reaction could proceed with aniline (B41778) (as the primary amine), formaldehyde, and a ketone bearing a propyl group, such as 1-hexen-3-one, to introduce the necessary substituents in a single step.

The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgyoutube.com This electrophilic iminium ion then reacts with the enol form of the ketone. Subsequent cyclization and dehydration steps lead to the formation of the piperidin-4-one ring. The use of preformed iminium salts, sometimes referred to as Eschenmoser's salt, can offer faster and more regioselective reactions under milder conditions. youtube.com

While the classical Mannich reaction provides a direct route, controlling regioselectivity can be a challenge, especially with unsymmetrical ketones. google.com Modern variants of the Mannich reaction, including the use of organocatalysts, have been developed to achieve higher stereoselectivity. wikipedia.org

Dieckmann Condensation and Related Cyclization Strategies

The Dieckmann condensation is another powerful tool for the synthesis of cyclic β-keto esters, which are direct precursors to piperidin-4-ones. wikipedia.orgmasterorganicchemistry.comyoutube.com This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a base. masterorganicchemistry.comyoutube.com For the synthesis of N-substituted-4-piperidones, the starting material is typically a di-ester of a secondary amine. nih.govresearchgate.net

In the case of this compound, a plausible synthetic route would begin with the Michael addition of aniline to two equivalents of an appropriate acrylate (B77674) ester, where one of the esters bears a propyl group at the α-position. The resulting diester would then undergo an intramolecular Dieckmann condensation to form the 1-phenyl-3-propyl-4-oxopiperidine-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation would yield the desired this compound. researchgate.net

The efficiency of the Dieckmann condensation is dependent on several factors, including the nature of the base, solvent, and reaction temperature. researchgate.net The reaction is typically effective for the formation of 5- and 6-membered rings. wikipedia.orgmasterorganicchemistry.com

| Reaction | Starting Materials | Key Intermediate | Final Product |

| Mannich Reaction | Aniline, Formaldehyde, Propyl-substituted Ketone | Iminium ion | This compound |

| Dieckmann Condensation | Aniline, Propyl-substituted Acrylate Esters | Cyclic β-keto ester | This compound |

Michael Addition Approaches to Piperidinone Derivatives

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of piperidinone derivatives. researchgate.net The reaction can be used to introduce substituents to the piperidine (B6355638) ring or to construct the ring itself.

For the synthesis of this compound, a Michael addition could be envisioned where a propyl-containing nucleophile adds to a pre-formed N-phenyl-2,3-dihydropyridin-4-one. Alternatively, a double Michael addition of a primary amine to a divinyl ketone can lead to the formation of the piperidone ring. kcl.ac.uk In the context of the target molecule, aniline could react with a divinyl ketone that is appropriately substituted to incorporate the propyl group.

Double Aza-Michael Reactions for Chiral Piperidinones

A variation of the Michael addition, the aza-Michael reaction, involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. acs.org The intramolecular double aza-Michael reaction is a particularly elegant strategy for the synthesis of piperidinone rings. This reaction typically involves a primary amine and a dienone, leading to the formation of the heterocyclic ring in a single step.

This method has been successfully used to synthesize chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. kcl.ac.uk By employing a chiral amine, such as (S)-α-phenylethylamine, diastereomeric 4-piperidone products can be obtained, which can then be separated. kcl.ac.uk This approach offers a pathway to enantiomerically enriched piperidones, which is of significant interest in medicinal chemistry.

Advanced Derivatization and Functionalization of the this compound Scaffold

The synthesis of specifically substituted piperidinones like this compound often requires advanced strategies for derivatization and functionalization that offer high levels of control over regioselectivity and stereoselectivity.

Regioselective and Stereoselective Synthetic Protocols for Piperidinones

Achieving regioselectivity in the alkylation of piperidin-4-ones can be challenging. For instance, attempts to directly alkylate 1-phenyl-4-piperidone at the 3-position via its enolate or enamine have been reported to be unsuccessful. rsc.org This highlights the need for alternative strategies, such as constructing the ring with the desired substituent already in place.

One approach to achieve regioselective C3 alkylation is through the use of directing groups. However, more recent methods focus on metal-free, regioselective C-H functionalization. For example, an interrupted Pummerer reaction has been used for the C3-alkylation of other heterocyclic systems.

N-Alkylation and N-Acylation Strategies for Piperidine Derivatives

N-alkylation and N-acylation are fundamental transformations for modifying the nitrogen atom of the piperidine ring. These reactions are crucial for introducing a variety of substituents that can modulate the pharmacological properties of the final compound.

Direct N-alkylation of a pre-existing piperidine or piperidin-4-one with an alkyl halide is a common approach. For instance, the reaction of piperidine with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile (B52724) can yield the corresponding N-alkylated product. researchgate.net The use of a base, such as potassium carbonate or sodium hydride, in a solvent like dimethylformamide (DMF) can facilitate the reaction by neutralizing the acid formed. researchgate.net However, this method can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. researchgate.net

Reductive amination offers a more controlled method for N-alkylation. This two-step process involves the initial formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction. This method effectively prevents over-alkylation. nih.gov For example, N-substituted piperidones can be synthesized by reacting 4-piperidone with an appropriate aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-acylation is another important modification, typically achieved by reacting the piperidine nitrogen with an acylating agent such as an acid chloride or anhydride. This introduces an amide functionality, which can influence the molecule's properties or serve as a precursor for further transformations. For example, N-acylated piperidine derivatives have been synthesized for various applications. google.com

The table below summarizes various N-alkylation and N-acylation strategies for piperidine derivatives based on literature findings.

| Reaction Type | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Direct N-Alkylation | Alkyl bromide or iodide, anhydrous acetonitrile, room temperature | Simple procedure, can lead to monoalkylation. | researchgate.net |

| Base-Mediated N-Alkylation | K₂CO₃ or NaH, alkylating agent, dry DMF | Base neutralizes acid by-product, can be optimized. | researchgate.net |

| Reductive Amination | Aldehyde/ketone, piperidine, reducing agent (e.g., NaBH(OAc)₃) | Controlled mono-alkylation, avoids over-alkylation. | nih.gov |

| N-Acylation | Acyl chloride or anhydride, piperidine | Forms stable amide linkage. | google.com |

Functional Group Interconversions and Side Chain Modifications on Piperidin-4-one Derivatives

The synthesis of complex piperidine derivatives often involves the modification of functional groups and the introduction of side chains onto a pre-formed piperidin-4-one core. These transformations are essential for creating structural diversity and fine-tuning the biological activity of the target molecules.

One of the key challenges in synthesizing compounds like this compound is the introduction of the alkyl group at the C3 position. Direct alkylation of the α-carbon to the carbonyl group in 4-piperidones can be difficult. For instance, attempts to alkylate 1-phenyl-4-piperidone via its enolate or enamine have been reported to be unsuccessful. This highlights the need for alternative strategies to achieve C3-alkylation.

The Stork enamine reaction is a powerful method for the α-alkylation of ketones and aldehydes. libretexts.org This reaction involves the formation of an enamine from the ketone and a secondary amine (e.g., pyrrolidine, morpholine), followed by alkylation with an alkyl halide and subsequent hydrolysis to regenerate the ketone. libretexts.org While direct alkylation of 1-phenyl-4-piperidone may be problematic, the Stork enamine approach could provide a viable route for introducing the propyl group at the C3 position.

Another strategy involves constructing the substituted piperidone ring from acyclic precursors. The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen, is a classic method for synthesizing β-amino carbonyl compounds, which can be precursors to piperidones. organic-chemistry.orgscitepress.org For example, a double Mannich reaction of a β-keto ester with a bisaminol ether can yield polysubstituted 4-piperidones with high diastereoselectivity. Similarly, the Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a well-established method for forming cyclic β-keto esters, which can then be converted to piperidones. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This approach allows for the incorporation of substituents at various positions of the piperidine ring prior to cyclization.

Functional group interconversions on the piperidin-4-one ring are also crucial. fiveable.mevanderbilt.edu For example, the ketone at the C4 position can be reduced to a hydroxyl group, which can then be further modified. The synthesis of piperidines with aminoethyl side chains has been achieved through a sequence involving conjugate addition to an α,β-unsaturated ketone, followed by a Wittig reaction to introduce a C2 chain, and subsequent transformation of an ester group into an amino moiety. nih.gov

Transition-Metal-Free Approaches for Piperidones

The development of transition-metal-free synthetic methods is a significant area of research in organic chemistry, driven by the desire for more sustainable and cost-effective processes. Several transition-metal-free strategies have been reported for the synthesis and functionalization of piperidones.

One notable approach involves the multiple functionalization of piperidines to afford substituted 2-piperidones without the use of transition metals. This method utilizes the dual reactivity of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under oxidative and thermal conditions to achieve multiple C(sp³)–H oxidations of piperidines, leading to α,β-unsaturated 2-piperidones. zendy.io These intermediates can then undergo further modifications, such as conjugate addition, to introduce substituents. zendy.io

Another transition-metal-free method for synthesizing N-arylated piperidones involves a two-step process starting from ketals of piperidones and 2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles. thieme-connect.com This approach relies on an amination reaction followed by a ring transformation. thieme-connect.com

Furthermore, a practical and facile synthesis of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones has been developed using abundant methyl acetates and acrylamides under transition-metal-free conditions. researchgate.net This method is characterized by its mild reaction conditions, operational simplicity, and broad functional group tolerance. researchgate.net

The table below highlights some of the reported transition-metal-free approaches for piperidone synthesis.

| Methodology | Key Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Multiple C(sp³)–H Oxidation | TEMPO, oxidative and thermal conditions | 4-substituted or trans-3,4-disubstituted 2-piperidones | zendy.io |

| Ring Transformation | Ketals of piperidones, 2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles | N-arylated piperidones and their ketals | thieme-connect.com |

| Condensation Reaction | Methyl acetates, acrylamides, KOtBu, DMF | α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones | researchgate.net |

Catalytic Strategies in Piperidinone Synthesis

Catalytic methods play a pivotal role in the efficient and selective synthesis of piperidinones, offering advantages in terms of reaction rates, yields, and stereocontrol. Various catalytic systems, including both metal-based and organocatalysts, have been employed for the construction of the piperidinone core.

Catalytic hydrogenation is a common method for the synthesis of piperidones from their unsaturated precursors, such as dihydropyridones. While catalytic hydrogenation can sometimes lead to over-reduction, the use of specific catalysts and conditions can control the reaction. For example, zinc/acetic acid provides a mild and inexpensive method for the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones. organic-chemistry.org

Asymmetric catalysis has been instrumental in the synthesis of chiral piperidines and their derivatives. For instance, a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence has been developed to access stereoisomers of β-hydroxy piperidines from N-Boc pyrrolidine. nih.gov This highlights the power of catalysis in controlling stereochemistry.

The Mannich reaction, a cornerstone in piperidone synthesis, can also be performed under catalytic conditions. organic-chemistry.orgscitepress.org The use of catalysts can enhance the efficiency and selectivity of this three-component reaction.

Furthermore, catalytic strategies have been developed for the functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized to synthesize positional analogues of methylphenidate, demonstrating catalyst control over site selectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 3 Propylpiperidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment and Stereochemistry

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-phenyl-3-propylpiperidin-4-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, the chemical environment of atoms, and their spatial relationships.

The ¹H and ¹³C NMR spectra of this compound derivatives provide foundational data for structural verification. The chemical shifts (δ) in the ¹H spectrum indicate the electronic environment of the protons, while the coupling constants reveal the connectivity between adjacent protons.

In a typical ¹H NMR spectrum, the aromatic protons of the N-phenyl group are expected to appear in the downfield region (approximately 7.0-7.5 ppm). The protons of the propyl group would resonate in the upfield region, with the CH₃ triplet appearing around 0.9 ppm. The protons on the piperidinone ring would exhibit complex splitting patterns due to their diastereotopic nature, typically appearing in the range of 2.0-4.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the piperidinone ring is characteristically observed far downfield, often around 200 ppm. The aromatic carbons of the phenyl group would appear between 110-150 ppm. The aliphatic carbons of the piperidinone ring and the propyl side chain would be found in the upfield region of the spectrum. Analysis of related piperidin-4-one structures supports these expected chemical shift ranges.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~208 |

| Aromatic C-H | 7.0 - 7.5 | 115 - 130 |

| Aromatic C (quaternary) | - | 145 - 150 |

| Piperidinone Ring CH₂, CH | 2.0 - 4.0 | 40 - 60 |

| Propyl CH₂ | 1.2 - 2.5 | 20 - 40 |

| Propyl CH₃ | ~0.9 | ~14 |

Two-Dimensional NMR Techniques (e.g., NOESY)

While ¹H and ¹³C NMR establish the basic structure, two-dimensional (2D) NMR techniques are crucial for determining the stereochemistry of substituted piperidinones. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose. NOESY detects spatial proximity between protons that are close in space, regardless of whether they are connected through bonds.

For this compound, a key stereochemical question is the relative orientation (cis or trans) of the propyl group at the C3 position with respect to other parts of the ring. A NOESY experiment can reveal correlations between the protons of the propyl group and specific protons on the piperidinone ring. For instance, observing a NOE correlation between the C3 proton and an axial proton at C5 would suggest a specific chair conformation and a particular orientation of the propyl substituent. Such studies have been effectively used to assign the stereochemistry in related heterocyclic systems.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule, providing a characteristic "fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This band typically appears in the range of 1700-1730 cm⁻¹ for saturated six-membered ring ketones. Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2800-3100 cm⁻¹), C-N stretching of the tertiary amine (around 1100-1200 cm⁻¹), and various bending vibrations characteristic of the phenyl and propyl groups.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While the carbonyl stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce particularly strong and sharp signals, making Raman spectroscopy an excellent tool for analyzing the phenyl group. The symmetric "ring breathing" mode of the monosubstituted benzene ring is expected near 1000 cm⁻¹. Studies on similarly structured compounds, such as 3-pentyl-2,6-diphenylpiperidin-4-one, have utilized both FT-IR and FT-Raman to perform detailed vibrational assignments.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | FT-IR, FT-Raman | 1700 - 1730 |

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR, FT-Raman | 2850 - 2960 |

| C-N Stretch | FT-IR | 1100 - 1200 |

| Aromatic Ring Breathing | FT-Raman | ~1000 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can calculate the precise positions of each atom in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles.

For a this compound derivative, a single-crystal X-ray structure would confirm the molecular connectivity and provide unequivocal proof of its stereochemistry. The analysis would reveal the conformation of the piperidinone ring, which is expected to adopt a chair-like geometry to minimize steric strain. Furthermore, it would show the precise orientation (axial or equatorial) of the N-phenyl and C3-propyl substituents. This information is invaluable for understanding how the molecule's shape influences its properties and interactions. The determination of crystal structures is a routine part of the characterization of novel heterocyclic compounds.

Crystal Packing and Intermolecular Interactions

The crystal lattice of piperidin-4-one derivatives is typically stabilized by a network of weak intermolecular forces. In the absence of strong hydrogen-bond donors like N-H or O-H groups, the packing is primarily dictated by van der Waals forces and weaker hydrogen bonds such as C-H···O interactions, where the carbonyl oxygen acts as the acceptor.

In many crystalline structures of related N-substituted piperidin-4-ones, molecules are linked into supramolecular chains or dimers. For instance, in derivatives of 2,6-diphenylpiperidine, C—H···π interactions are observed, where a hydrogen atom from one molecule interacts with the electron-rich phenyl ring of an adjacent molecule. In the crystal structure of (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, molecules are linked by C—H⋯O hydrogen bonds to form inversion dimers. It is plausible that this compound would exhibit similar C-H···O interactions involving its ketone group and potentially C-H···π interactions involving the N-phenyl substituent, contributing to an efficiently packed crystal structure.

Conformational Analysis in the Solid State

The conformation of the piperidine (B6355638) ring in the solid state is a critical aspect of its structure. Overwhelmingly, crystallographic studies of piperidin-4-one derivatives show that the six-membered ring adopts a chair conformation. ias.ac.inchemrevlett.comchemrevlett.com This conformation is the most stable for six-membered saturated rings as it minimizes both torsional strain and angle strain.

For this compound, a chair conformation would be expected. In this conformation, the substituents can occupy either axial or equatorial positions. Typically, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. Therefore, it is highly probable that the propyl group at the C-3 position adopts an equatorial orientation. The orientation of the N-phenyl group is more complex and depends on a balance of steric and electronic factors. While some highly substituted piperidine rings have been found to adopt twist-boat conformations, this is generally an exception driven by severe steric crowding. chemrevlett.com

Conformational Analysis in Solution and Gas Phase

In the solution and gas phases, the molecule is not locked into a single conformation but exists as an equilibrium of different conformers. The study of these dynamics is crucial for understanding the molecule's behavior in non-crystalline environments.

Chair Conformations of the Piperidine Ring

Research on the parent compound, 1-phenylpiperidin-4-one, using gas-phase electron diffraction and quantum chemical calculations, has shown that it exists in several forms. researchgate.net These include not only chair conformations with the phenyl group in either an equatorial (chair-Eq) or axial (chair-Ax) position but also a twist-boat (Tw) conformer. researchgate.net

This indicates a dynamic equilibrium between these forms. For this compound, a similar equilibrium is expected. The piperidine ring can undergo a "ring flip," interconverting the two chair forms. In this process, an equatorial substituent becomes axial, and vice-versa. The large propyl group at the 3-position would strongly disfavor the chair conformation where it is in an axial position, thus shifting the equilibrium significantly towards the conformer where the propyl group is equatorial.

Energy Landscape of Rotamers and Isomers

The relative stability of different conformers is determined by their potential energy. For the simpler 1-phenylpiperidin-4-one, computational studies have quantified the energy differences between its major conformers in the gas phase. researchgate.net

Table 1: Calculated Relative Concentrations of 1-Phenylpiperidin-4-one Conformers in the Gas Phase at 298 K

| Method/Basis Set | Chair-Equatorial (Eq) % | Chair-Axial (Ax) % | Twist (Tw) % |

|---|---|---|---|

| B3LYP-D3/cc-pVTZ | 40 | 35 | 25 |

| M06-2X/cc-pVTZ | 32 | 47 | 21 |

These calculations show that the chair-axial and chair-equatorial conformers are close in energy, and even the higher-energy twist conformer is present in significant amounts at room temperature. researchgate.net The energy barrier for the chair-to-twist interconversion in related cyclic ketones is on the order of 56-73 kJ/mol. researchgate.net For this compound, the presence of the 3-propyl group would alter this energy landscape, significantly increasing the energy of any conformer that places the propyl group in a sterically hindered position, such as an axial or flagpole position.

Steric and Electronic Effects on Conformation

The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects. nih.gov

Steric Effects : This is the most intuitive factor. Steric hindrance, or non-bonded repulsive interaction, occurs when atoms are forced too close together. The bulky propyl group at the C-3 position will strongly prefer an equatorial orientation to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on C-5 and the nitrogen lone pair or substituent. This steric demand is a primary determinant of the ring's preferred conformation. stackexchange.com

Electronic Effects : The N-phenyl group introduces significant electronic effects. The nitrogen atom's lone pair can conjugate with the π-system of the phenyl ring, which favors a more planar arrangement at the nitrogen atom. nih.gov This conjugation can influence the relative stability of the axial versus equatorial placement of the phenyl group. In some fluorinated piperidines, electronic factors like charge-dipole interactions and hyperconjugation have been shown to stabilize axial conformers, sometimes overriding steric considerations. researchgate.netnih.gov In N-methyl piperidine, for example, the lone pair prefers the axial position due to repulsive 1,3-synaxial interactions between the methyl group and axial hydrogens. stackexchange.com For the N-phenyl group, the balance between steric bulk (favoring equatorial) and electronic interactions (which can favor axial) determines its final orientation. researchgate.net

Medicinal Chemistry and Biological Target Exploration of Piperidin 4 One Scaffolds

Piperidinone Ring System as a Privileged Scaffold in Drug Discovery

The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. biomedpharmajournal.orgchemrevlett.com More specifically, the piperidin-4-one scaffold has been identified as a versatile intermediate and a core component in a wide range of pharmacologically active agents, including those with anticancer and anti-HIV properties. chemrevlett.com The synthetic accessibility and the ability to readily introduce diverse substituents at various positions on the ring make piperidin-4-ones attractive starting points for the development of new therapeutic agents. chemrevlett.com

The term "privileged structure" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The piperidin-4-one skeleton fits this description, as its derivatives have been shown to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and central nervous system effects. chemrevlett.com The ability of the piperidin-4-one scaffold to be decorated with different functional groups allows for the fine-tuning of its pharmacological profile, enabling the design of potent and selective modulators of various biological targets.

Interaction with Enzyme Targets

The versatility of the piperidin-4-one scaffold is evident in its ability to serve as a template for the design of inhibitors targeting a wide array of enzymes.

Kinase Inhibition Mechanisms (e.g., IKKβ, ALK, ROS1, Sphingosine Kinase 1)

IKKβ Inhibition: The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is implicated in various cancers. IκB kinase (IKK) is a key enzyme in this pathway. A synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), has been shown to be a potent inhibitor of the NF-κB pathway. nih.govnih.gov Mechanistic studies revealed that EF24 directly inhibits the catalytic activity of IKKβ, with an IC50 value of 1.3 µM for blocking the nuclear translocation of NF-κB, which is approximately 10 times more potent than curcumin. nih.gov This suggests that the piperidin-4-one core of EF24 plays a crucial role in its enhanced inhibitory effect on IKKβ. nih.gov

ALK and ROS1 Inhibition: Anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). researchgate.netnih.gov Several ALK and ROS1 inhibitors incorporate a piperidine or piperidin-4-one moiety. For instance, crizotinib, an inhibitor of ALK, c-MET, and ROS1, features a piperidine ring that is exposed to the solvent-accessible region in the ATP binding domain. acs.orgacs.org This feature has been exploited in the design of next-generation inhibitors and proteolysis-targeting chimeras (PROTACs). acs.org Similarly, ceritinib, another potent ALK inhibitor, contains a piperidine ring that extends into the solvent front area, providing a site for linker attachment in the development of degraders. acs.org The next-generation ALK inhibitor PF-06463922 has demonstrated greater activity against ALK mutants prevalent in neuroblastoma compared to crizotinib. nih.gov

Table 1: Piperidine-Containing Kinase Inhibitors

| Compound | Target Kinase(s) | Key Structural Feature | Reported Activity/Significance |

|---|---|---|---|

| EF24 | IKKβ | 3,5-bis(2-flurobenzylidene)piperidin-4-one | IC50 of 1.3 µM for NF-κB nuclear translocation inhibition. nih.gov |

| Crizotinib | ALK, ROS1, c-MET | Piperidine ring | First-in-class inhibitor for ALK-positive NSCLC. acs.orgnih.gov |

| Ceritinib | ALK | Piperidine ring | Potent ALK inhibitor; used as a warhead for degraders. acs.org |

| PF-06463922 | ALK | Not specified | Greater activity against ALK neuroblastoma mutants than crizotinib. nih.gov |

| RB-005 | SphK1 | 1-(4-octylphenethyl)piperidin-4-amine | Selective SphK1 inhibitor with an IC50 of 3.6 µM. nih.gov |

Sphingosine Kinase 1 (SphK1) Inhibition: Sphingosine kinase 1 (SphK1) is a lipid kinase that catalyzes the formation of the signaling molecule sphingosine-1-phosphate (S1P), which is involved in cell proliferation, survival, and inflammation. nih.gov Consequently, SphK1 has emerged as a therapeutic target in cancer and inflammatory diseases. nih.govscbt.com A series of selective SphK1 inhibitors have been developed based on a piperidine scaffold. For example, RB-005, with the chemical name 1-(4-octylphenethyl)piperidin-4-amine, was identified as a selective SphK1 inhibitor with an IC50 of 3.6 µM. nih.gov The structure, featuring an n-octylphenyl group linked to a 4-hydroxypiperidine, was found to be crucial for its selectivity for SphK1 over the SphK2 isoform. nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease. The piperidin-4-one scaffold is a common feature in many AChE inhibitors. For example, a series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and evaluated for their AChE inhibitory activity. acgpubs.org Among these, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one was found to be the most potent against AChE with an IC50 value of 12.55 µM. acgpubs.org

Furthermore, the highly potent and clinically used AChE inhibitor, donepezil, contains a 1-benzylpiperidine (B1218667) moiety. Structure-activity relationship studies have shown that the N-benzylpiperidine group is important for potent AChE inhibition. acgpubs.orgnih.gov Research on related compounds, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), which has an IC50 of 5.7 nM for AChE, further highlights the significance of the substituted piperidine core in achieving high-affinity binding to the enzyme. nih.gov Another novel acetylcholinesterase inhibitor, 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate (B1241708) (TAK-147), demonstrated potent and reversible inhibition of AChE with an IC50 of 51.2 nM. nih.govnih.gov

Table 2: Piperidin-4-one and Piperidine Derivatives as Acetylcholinesterase Inhibitors

| Compound | Core Structure | AChE IC50 | Reference |

|---|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one | Piperidin-4-one | 12.55 µM | acgpubs.org |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Piperidine | 5.7 nM | nih.gov |

| 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate (TAK-147) | Piperidine | 51.2 nM | nih.gov |

Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus and a primary target for antiretroviral therapy. nih.govnih.gov The piperidin-4-one scaffold has been incorporated into the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs). A novel series of piperidin-4-yl-aminopyrimidine derivatives have been designed and shown to have significant activity against wild-type HIV-1. nih.gov These compounds were developed by fusing pharmacophore templates from existing drugs, and some derivatives exhibited potent activity, with EC50 values in the single-digit nanomolar range. nih.gov The N-benzyl compound 5k from this series showed a particularly broad potency against drug-resistant mutant viruses. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are involved in DNA repair and have become important targets in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. nih.govnih.gov While many PARP inhibitors are based on phthalazinone or similar scaffolds, research has explored the use of bioisosteres to develop novel inhibitors. nih.govnih.gov For instance, pyridopyridazinone scaffolds have been designed as isosteres of the phthalazine (B143731) nucleus of the PARP inhibitor Olaparib. nih.gov Although direct examples of simple 1-phenyl-3-propylpiperidin-4-one derivatives as PARP inhibitors are not prominent in the reviewed literature, the broader class of piperidine-containing molecules continues to be explored in this area.

Receptor and Ion Channel Modulation

In addition to enzyme inhibition, piperidin-4-one and its derivatives can modulate the function of various receptors and ion channels. For example, the acetylcholinesterase inhibitor TAK-147, which contains a piperidine ring, also shows moderate inhibition of muscarinic M1 and M2 receptor binding with Ki values of 234 and 340 nM, respectively. nih.gov It also moderately inhibits the uptake of noradrenaline and serotonin (B10506) and interacts with alpha-1, alpha-2, and serotonin 2 receptors. nih.gov

A series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles have been reported as potent and selective muscarinic M1 agonists, demonstrating the utility of the piperidine scaffold in designing receptor-active compounds with good brain penetration. nih.gov Furthermore, a series of novel phenylpiperazine and phenylpiperidine derivatives bearing a 3,3-disubstituted pyrrolidin-2-one fragment have been synthesized and evaluated for their affinity for α1-adrenoceptors, with some compounds showing significant antiarrhythmic and antihypertensive activities. researchgate.net

G-Protein Coupled Receptor (GPCR) Ligand Development

Piperidin-4-one derivatives have been extensively explored as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.

CCR5: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. google.com Consequently, CCR5 antagonists are a key area of anti-HIV research. google.comnih.gov Piperidine derivatives have emerged as a promising class of CCR5 antagonists. google.comnih.govnih.gov High-throughput screening and subsequent optimization have led to the discovery of potent nonpeptide CCR5 antagonists containing a piperidine moiety. acs.org For instance, a series of 1,4-disubstituted piperidine/piperazine (B1678402) derivatives have shown potent anti-HIV-1 activities at nanomolar concentrations. nih.gov The replacement of certain chemical fragments in lead structures with a 1-acetylpiperidin-4-yl group has resulted in novel and potent CCR5 antagonists. nih.gov One such compound demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells with an EC50 value of 0.59 nM. nih.gov These findings underscore the potential of the piperidine scaffold in developing effective HIV-1 entry inhibitors. nih.gov

Kappa-Opioid Receptor (KOR): The kappa-opioid receptor is implicated in pain, mood, and addiction. frontiersin.org Piperidine-based structures have been instrumental in the development of KOR ligands. For example, (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine is a potent, nonselective opioid pure antagonist. nih.gov By creating a library of compounds based on this scaffold, researchers have identified novel KOR-selective ligands. nih.gov One such derivative, compound 8 , acts as a mu/kappa opioid receptor pure antagonist with negligible affinity for the delta receptor. nih.gov The development of selective KOR antagonists is a promising strategy for treating substance use disorders and mood disorders. frontiersin.orgresearchgate.net

Nuclear Receptor Modulation

Piperidin-4-one and its derivatives have also been shown to modulate the activity of nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid, lipid, and glucose homeostasis. nih.govnih.govwikipedia.org Antagonizing FXR is a potential therapeutic strategy for metabolic syndromes. nih.gov Nonacidic FXR antagonists are of particular interest due to potentially improved pharmacokinetic profiles. nih.gov Research has shown that N-acylated piperidine groups can significantly enhance the binding affinity of nonacidic FXR antagonists. nih.gov

Pregnane X Receptor (PXR): PXR, also known as the steroid and xenobiotic sensing nuclear receptor, is a transcriptional regulator of the cytochrome P450 gene CYP3A4. osti.govwikipedia.org It is activated by a wide variety of compounds. wikipedia.org Interestingly, some piperidine derivatives have been identified as dual modulators of both FXR and PXR. For example, certain 1,2,4-oxadiazole (B8745197) derivatives with a piperidine core have been shown to act as FXR antagonists and PXR agonists. nih.govnih.gov These dual-activity compounds could be valuable leads for treating inflammatory disorders. nih.govnih.gov Marine organisms have also been a source of novel PXR ligands. mdpi.com

Voltage-Gated Ion Channel Interactions

The piperidine scaffold has been incorporated into molecules that interact with voltage-gated ion channels. For instance, some piperidine derivatives have been identified as entry inhibitors of influenza A viruses by targeting the hemagglutinin (HA) protein, which is involved in virus-host membrane fusion. nih.govresearchgate.net One such compound, CBS1117, a derivative of a 4-aminopiperidine (B84694) scaffold, exhibited a 50% inhibitory concentration of 70 nM against H1N1 influenza A virus. nih.govresearchgate.net

Applications in Modulating Biological Processes

The diverse biological activities of piperidin-4-one derivatives have led to their investigation in a variety of therapeutic areas.

Anti-inflammatory Pathways

Piperidine-containing compounds have demonstrated significant anti-inflammatory properties. nih.gov For example, piperine (B192125), a well-known natural product containing a piperidine ring, exhibits antioxidant and anti-inflammatory effects. nih.govresearchgate.net The anti-inflammatory activity of some compounds is attributed to the inhibition of key inflammatory mediators and pathways, such as the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response. mdpi.com A scaffold hybrid of the natural product Tanshinone I with piperidine has led to the discovery of a potent NLRP3 inflammasome inhibitor. acs.org

Antiviral Mechanisms

The piperidin-4-one scaffold is a key component in the development of various antiviral agents.

HIV-1: As previously discussed, piperidine derivatives are potent CCR5 antagonists, thereby inhibiting the entry of HIV-1 into host cells. google.comnih.govnih.govacs.org Other piperidine-based compounds act as CD4-mimetic compounds, sensitizing HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC). biorxiv.org Furthermore, piperidinylpyrimidine derivatives have been shown to inhibit HIV-1 LTR activation, a critical step in the viral replication cycle. nih.gov Novel piperidin-4-yl-aminopyrimidine derivatives have also been developed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov

SARS-CoV-2: Research has shown that 1,4,4-trisubstituted piperidines can block the replication of coronaviruses, including SARS-CoV-2, in vitro. nih.gov These compounds are believed to act on the main protease (Mpro) of the virus. nih.gov Additionally, piperine has demonstrated antiviral activity against SARS-CoV-2. researchgate.net

H1N1 Influenza Virus: Piperidine derivatives have been identified as entry inhibitors of influenza A viruses, including the H1N1 strain, by targeting the hemagglutinin protein. nih.govresearchgate.net Piperine has also shown efficacy against the H1N1 virus. researchgate.net

Other Viruses: Some 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones have shown moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov

Antifungal and Antiparasitic Research

Piperidin-4-one derivatives have also shown promise as antifungal and antiparasitic agents.

Antifungal: Various derivatives of piperidin-4-one have been synthesized and screened for their in vitro antifungal activity against a range of fungal strains, including Candida albicans, Aspergillus niger, and various dermatophytes. biomedpharmajournal.orgresearchgate.netjocpr.com Some of these compounds have exhibited significant antifungal activity, comparable to standard drugs like terbinafine. biomedpharmajournal.org For example, a series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety showed excellent inhibition against fungi like Rhizoctonia solani and Verticillium dahliae. nih.govacs.org One compound, A13, had an EC50 value of 0.83 μg/mL against R. solani. nih.govacs.org

Antiparasitic: A series of 3-piperidin-4-yl-1H-indoles have been synthesized and evaluated for their anti-parasitic activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov One compound from this series demonstrated antimalarial activity against both drug-resistant and sensitive strains with EC50 values around 3 μM. nih.gov

Neuroprotective and Central Nervous System Modulations

The piperidin-4-one scaffold, a key structural motif in medicinal chemistry, has been investigated for its potential to modulate the central nervous system (CNS) and confer neuroprotection. While direct studies on this compound are limited, research on analogous compounds provides insight into the potential neuroprotective mechanisms.

Derivatives of piperidine have demonstrated a range of biological activities, including effects on the CNS. For instance, the compound 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent σ1-receptor ligand, has shown neuroprotective effects in models of experimental stroke. The mechanism of this neuroprotection is linked to the reduction of ischemia-evoked nitric oxide (NO) production. Attenuation of neuronal nitric oxide synthase (nNOS) activity appears to be a key factor in its protective effects.

Furthermore, piperine, a naturally occurring alkaloid containing a piperidine ring, has been studied for its neuroprotective properties in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). Piperine treatment was found to mitigate motor coordination and cognitive deficits. Its neuroprotective effects are attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Specifically, piperine reduced the activation of microglia, the expression of the pro-inflammatory cytokine IL-1β, and oxidative stress. It also demonstrated anti-apoptotic properties by modulating the Bcl-2/Bax ratio.

These findings suggest that the this compound scaffold may possess neuroprotective potential through mechanisms involving the modulation of inflammatory pathways, reduction of oxidative stress, and regulation of apoptotic processes within the central nervous system. The presence of the phenyl and piperidinone moieties provides a framework that can be further functionalized to enhance these neuroprotective and CNS modulatory effects.

Anticancer Mechanisms (General, e.g., Pro-tumorigenic Receptor Inhibition, Apoptosis Initiation)

The piperidin-4-one core is a recognized pharmacophore in the development of novel anticancer agents. Various derivatives have been synthesized and evaluated, revealing several general mechanisms through which they exert their cytotoxic effects, including the inhibition of pro-tumorigenic signaling and the induction of apoptosis.

Substituted piperidin-4-ones have demonstrated the ability to induce apoptosis in various cancer cell lines. For example, curcumin-inspired N-acryloyl/N-cinnamoyl 3,5-bis(pyridin-4-yl)methylene-4-piperidones have shown significant anti-cancer cell activity. These compounds have also been identified as potent antioxidants and inhibitors of human topoisomerase IIα, a critical enzyme in DNA replication and a known target for anticancer drugs.

The induction of apoptosis by piperidin-4-one derivatives can be mediated through the generation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to the activation of downstream apoptotic pathways. Furthermore, some piperidine derivatives have been shown to inhibit signaling pathways that promote cancer cell survival and proliferation. For instance, certain analogs have been found to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer.

Studies on novel 3-Aryl -1-(pyridin-4-yl)benzoimidazo[1,2-d]- triazin-4(3H)-ones have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR) signaling pathway. Inhibition of p-EGFR and p-AKT, along with an increase in the levels of p53, p21, and cleaved PARP, indicates that these compounds can induce cell cycle arrest and apoptosis.

The anticancer potential of various piperidin-4-one derivatives is summarized in the table below, highlighting the diversity of mechanisms and targeted cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenyl-3-propylpiperidin-4-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted benzyl halides with piperidin-4-one derivatives under reflux conditions (e.g., anhydrous THF, 60–80°C) .

- Step 2 : Alkylation of the intermediate using propyl halides in the presence of a base (e.g., K₂CO₃) to introduce the propyl group .

- Optimization : Yield and purity are enhanced by controlling solvent polarity, temperature gradients, and catalytic agents (e.g., Pd/C for hydrogenation steps) .

- Key Characterization : Confirm structure via (e.g., aromatic protons at δ 7.2–7.4 ppm, propyl chain at δ 0.9–1.8 ppm) and (e.g., carbonyl at ~208 ppm) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Q. How is the purity of this compound validated in synthetic workflows?

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246) and rule out side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar piperidine derivatives?

- Case Study : If shows unexpected splitting in aromatic regions:

- Approach 1 : Compare with computational predictions (e.g., DFT-based NMR simulations using Gaussian 16) .

- Approach 2 : Perform 2D NMR (e.g., COSY, HSQC) to assign coupling patterns and distinguish regioisomers .

- Reference Data : Cross-validate with PubChem or CAS entries for analogous compounds (e.g., 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride) .

Q. What strategies optimize the biological activity of this compound analogs?

- Structure-Activity Relationship (SAR) Design :

- Fluorination : Introduce fluorine at the phenyl ring (para position) to enhance metabolic stability and receptor binding .

- Side Chain Modification : Replace the propyl group with trifluoromethyl or hydroxymethyl moieties to improve solubility and target affinity .

- Biological Assays : Test analogs against kinase or GPCR targets using fluorescence polarization or SPR assays .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Tools :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) .

- ADMET Prediction : Employ SwissADME to estimate logP (target <3), bioavailability, and BBB penetration .

- Validation : Compare in silico results with in vitro microsomal stability assays .

Q. What experimental designs address low yields in large-scale synthesis?

- Process Chemistry Solutions :

- Flow Reactors : Improve heat transfer and reduce side reactions during alkylation steps .

- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura couplings to minimize byproducts .

- Scale-Up Challenges : Monitor exotherms and optimize solvent volumes (e.g., switch from THF to DMF for solubility) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data for this compound derivatives?

- Hypothesis Testing :

- Variable Control : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. resazurin) .

- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., quinone methides) that may skew results .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.